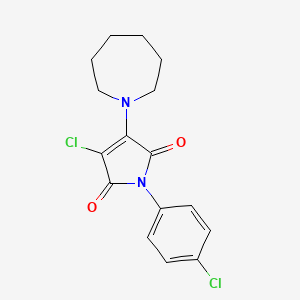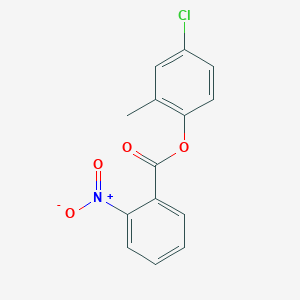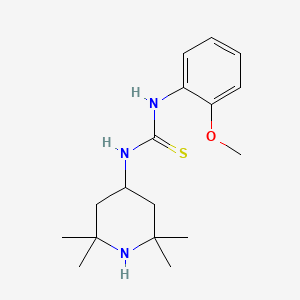![molecular formula C12H8N2OS B5594741 4-phenoxythieno[2,3-d]pyrimidine](/img/structure/B5594741.png)
4-phenoxythieno[2,3-d]pyrimidine
描述
4-Phenoxythieno[2,3-d]pyrimidine is a heterocyclic compound that features a fused ring system consisting of a thieno ring and a pyrimidine ring with a phenoxy group attached at the fourth position. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
作用机制
Target of Action
4-Phenoxythieno[2,3-d]pyrimidine is a pyrimidine derivative. Pyrimidines are known to exhibit a range of pharmacological effects including anti-inflammatory . They are known to inhibit the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . Additionally, pyrimidine derivatives have shown promising anticancer activity by inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
Pyrimidine derivatives are known to exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . In the context of anti-inflammatory effects, they inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines are integral components of several biochemical pathways. They play a crucial role in the de novo purine and pyrimidine biosynthesis pathways, emphasizing input metabolites, key regulated steps, and significance for physiology and metabolism . They are also involved in the formation of deoxyribonucleotides and the balancing of nucleotide pools .
Result of Action
Pyrimidine derivatives are known to exhibit potent anti-inflammatory effects and promising anticancer activity .
生化分析
Biochemical Properties
4-Phenoxythieno[2,3-d]pyrimidine is known to interact with various enzymes, proteins, and other biomolecules . For instance, it has been suggested that pyrimidine derivatives, which include this compound, can inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Cellular Effects
It has been suggested that pyrimidine derivatives can inhibit the proliferation of certain cancer cells . Furthermore, these compounds have been shown to have an anti-proliferative effect against A549 and MCF-7 cells .
Molecular Mechanism
It is suggested that pyrimidine derivatives exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases .
Temporal Effects in Laboratory Settings
It is known that pyrimidine derivatives can inhibit the growth of certain cancer cells , suggesting that these compounds may have long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that pyrimidine derivatives can inhibit the growth of certain cancer cells , suggesting that these compounds may have dose-dependent effects.
Metabolic Pathways
This compound is likely involved in various metabolic pathways due to its interactions with enzymes and proteins
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenoxythieno[2,3-d]pyrimidine typically involves the cyclization of appropriate thiophene and pyrimidine precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[2,3-d]pyrimidin-4-ones . Another approach includes the use of 2-amino-thiophene-3-carboxylate derivatives, which undergo cyclization in the presence of formic acid or triethyl orthoformate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
4-Phenoxythieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the phenoxy position.
科学研究应用
4-Phenoxythieno[2,3-d]pyrimidine has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
相似化合物的比较
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrido[2,3-d]pyrimidine
- Quinazoline
- Furo[2,3-d]pyrimidine
Uniqueness
4-Phenoxythieno[2,3-d]pyrimidine is unique due to its fused thieno and pyrimidine ring system with a phenoxy group, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other similar compounds .
属性
IUPAC Name |
4-phenoxythieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2OS/c1-2-4-9(5-3-1)15-11-10-6-7-16-12(10)14-8-13-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOZUERHDBIGSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C3C=CSC3=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901327678 | |
| Record name | 4-phenoxythieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
25.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24825445 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
14080-54-7 | |
| Record name | 4-phenoxythieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901327678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(1-Methylpyrrol-2-yl)methylene]-3-phenylisoxazol-5-one](/img/structure/B5594671.png)


![5-[(3,5-dimethylphenoxy)methyl]-N-(2,4-dimethylphenyl)furan-2-carboxamide](/img/structure/B5594704.png)
![2-(4-chlorophenyl)-N-(2,6-dimethylphenyl)-2-[[2-(1,3-dioxoisoindol-2-yl)acetyl]-methylamino]acetamide](/img/structure/B5594711.png)
![methyl 4-({[4-(1-naphthylmethyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5594716.png)
![3-(3-methoxyphenyl)-N-methyl-N-[2-(2-methylimidazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5594729.png)

![7-(cyclopropylmethyl)-6-(2,5-dimethyl-3-furyl)-2-(pyrrolidin-1-ylcarbonyl)imidazo[1,2-a]pyrazin-8(7H)-one](/img/structure/B5594746.png)
![8-[(6-oxo-1,6-dihydropyridin-3-yl)carbonyl]-3-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5594749.png)
![5-({4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-N-ethyl-2-pyrimidinamine](/img/structure/B5594756.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethyl-3-furamide](/img/structure/B5594762.png)

